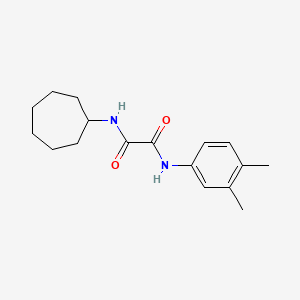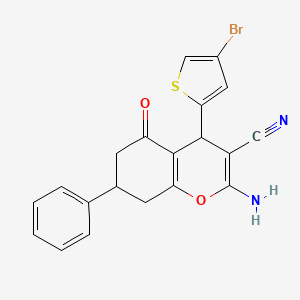
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as BRD-9424, is a small molecule inhibitor that has been identified as a potential therapeutic agent for the treatment of various diseases. It has been shown to have activity against several targets, including histone deacetylases (HDACs), bromodomain-containing proteins (BRDs), and other epigenetic regulators.
Mechanism of Action
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a small molecule inhibitor that binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones. This leads to a decrease in the transcription of genes that are regulated by BRD4, including those involved in cell proliferation and survival. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the activity of HDACs, which leads to an increase in the acetylation of histones and a subsequent increase in gene transcription.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have anti-proliferative and pro-apoptotic effects in cancer cells. It has also been shown to have anti-inflammatory effects in models of inflammation. In addition, 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages as a tool compound for studying epigenetic regulation. It is a potent inhibitor of BRD4 and HDACs, which makes it an effective tool for studying their role in disease processes. However, its low solubility and poor pharmacokinetic properties limit its use in vivo.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the development of more potent and selective inhibitors of BRD4 and HDACs. Another area of interest is the use of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide as a tool compound to study the role of epigenetic regulators in disease processes. Finally, the development of more soluble and bioavailable analogs of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide could lead to its use as a therapeutic agent in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1-(4-bromophenyl)-3-pyrrolidinecarboxylic acid with 2,3-dichloroaniline in the presence of a coupling reagent. The resulting intermediate is then treated with oxalyl chloride to form the acid chloride, which is then reacted with the appropriate amine to give the final product. The overall yield of the synthesis is around 15-20%.
Scientific Research Applications
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have activity against several targets, including HDACs, BRDs, and other epigenetic regulators. 1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been used as a tool compound to study the role of these targets in disease processes.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(2,3-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrCl2N2O2/c18-11-4-6-12(7-5-11)22-9-10(8-15(22)23)17(24)21-14-3-1-2-13(19)16(14)20/h1-7,10H,8-9H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDKMNYUQADVIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4888644.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(4-ethylphenyl)thiourea](/img/structure/B4888673.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2,5-dimethoxyphenyl)ethanediamide](/img/structure/B4888686.png)


![N-(4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B4888698.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-4-nitrobenzenesulfonamide](/img/structure/B4888707.png)
![9-(4-chlorophenyl)-2,4-dimethyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888715.png)
![(4-chlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B4888719.png)
![6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4888732.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(methylsulfonyl)-N~2~-1-naphthylglycinamide](/img/structure/B4888737.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-4-biphenylcarboxamide](/img/structure/B4888742.png)
